molecular formula C9H11NO2 B1524817 3-(1-Isocyanatoethyl)-2,5-dimethylfuran CAS No. 1343183-29-8

3-(1-Isocyanatoethyl)-2,5-dimethylfuran

Cat. No.: B1524817
CAS No.: 1343183-29-8
M. Wt: 165.19 g/mol
InChI Key: LTUANKOTZLSCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Isocyanatoethyl)-2,5-dimethylfuran is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, which are essential materials in various industries. The compound’s structure features a furan ring substituted with an isocyanatoethyl group and two methyl groups, making it a unique derivative of furan.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isocyanatoethyl)-2,5-dimethylfuran typically involves the reaction of 2,5-dimethylfuran with an appropriate isocyanate precursor. One common method is the reaction of 2,5-dimethylfuran with 1-chloro-2-isocyanatoethane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the isocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isocyanatoethyl)-2,5-dimethylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions to form ureas or carbamates.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Ureas or carbamates, depending on the nucleophile used.

Scientific Research Applications

3-(1-Isocyanatoethyl)-2,5-dimethylfuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules through isocyanate chemistry, enabling the study of protein interactions and functions.

    Industry: Used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 3-(1-Isocyanatoethyl)-2,5-dimethylfuran primarily involves the reactivity of the isocyanate group. Isocyanates are highly reactive towards nucleophiles, such as amines and alcohols, forming stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymer chemistry and bioconjugation techniques. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    1-Isocyanatoethylbenzene: Similar in structure but with a benzene ring instead of a furan ring.

    2,5-Dimethylfuran: Lacks the isocyanatoethyl group, making it less reactive in certain chemical reactions.

    1-Isocyanato-2-methylfuran: Similar but with a different substitution pattern on the furan ring.

Uniqueness

3-(1-Isocyanatoethyl)-2,5-dimethylfuran is unique due to the presence of both the isocyanatoethyl group and the furan ring. This combination imparts specific reactivity and properties that are not found in other similar compounds. The furan ring provides aromatic stability, while the isocyanatoethyl group offers high reactivity towards nucleophiles, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

3-(1-isocyanatoethyl)-2,5-dimethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-9(8(3)12-6)7(2)10-5-11/h4,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUANKOTZLSCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Isocyanatoethyl)-2,5-dimethylfuran
Reactant of Route 2
Reactant of Route 2
3-(1-Isocyanatoethyl)-2,5-dimethylfuran
Reactant of Route 3
Reactant of Route 3
3-(1-Isocyanatoethyl)-2,5-dimethylfuran
Reactant of Route 4
Reactant of Route 4
3-(1-Isocyanatoethyl)-2,5-dimethylfuran
Reactant of Route 5
3-(1-Isocyanatoethyl)-2,5-dimethylfuran
Reactant of Route 6
Reactant of Route 6
3-(1-Isocyanatoethyl)-2,5-dimethylfuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.